molecular formula C17H12N4O4S B11437057 2-((3-methoxyphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

2-((3-methoxyphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No.: B11437057
M. Wt: 368.4 g/mol
InChI Key: QDFNNLVXTXDTAZ-UHFFFAOYSA-N
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Description

2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a quinazolinone core fused with a thiadiazole ring and a dioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
  • 2-(2-methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Uniqueness

Compared to similar compounds, 2-(3-methoxyanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one stands out due to its unique combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H12N4O4S

Molecular Weight

368.4 g/mol

IUPAC Name

5-(3-methoxyanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one

InChI

InChI=1S/C17H12N4O4S/c1-23-10-4-2-3-9(5-10)18-16-20-21-15(22)11-6-13-14(25-8-24-13)7-12(11)19-17(21)26-16/h2-7H,8H2,1H3,(H,18,20)

InChI Key

QDFNNLVXTXDTAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5

Origin of Product

United States

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